Ethyl 4-phenylbenzoylformate
Description
Ethyl 4-phenylbenzoylformate is not directly mentioned in the provided papers. However, the papers discuss various compounds that are structurally related or have functional groups that are similar to those found in ethyl 4-phenylbenzoylformate. For instance, ethyl 4-benzyloxybenzoate and ethyl 4-aminobenzoate are compounds that share the ethyl ester moiety with ethyl 4-phenylbenzoylformate .
Synthesis Analysis
The synthesis of compounds related to ethyl 4-phenylbenzoylformate involves multi-step reactions. For example, ethyl 4-vinyl-α-cyano-β-phenylcinnamate was prepared from 4-ethylbenzoic acid through a five-step synthesis, which included the formation of an acid chloride, a Knoevenagel condensation, and a bromination followed by dehydrobromination . This suggests that the synthesis of ethyl 4-phenylbenzoylformate could also involve multiple steps, possibly starting from 4-ethylbenzoic acid or a similar substrate.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-phenylbenzoylformate has been characterized using various spectroscopic techniques. For instance, the crystal structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one was determined using single-crystal X-ray diffraction . Additionally, the FT-IR and FT-Raman spectra of ethyl 4-aminobenzoate were recorded, and its geometry was optimized using DFT methods . These studies provide insights into the possible molecular structure of ethyl 4-phenylbenzoylformate, which could be analyzed using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes various reactions such as ester hydrolysis and C-S bond fission as observed in the synthesis of alkyl [(substituted phenylsulfonyl)methyl]-3-nitrobenzoates . The reactivity of ethyl 4-phenylbenzoylformate could be inferred from these reactions, suggesting that it may undergo hydrolysis to yield 4-phenylbenzoic acid and ethanol under basic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to ethyl 4-phenylbenzoylformate have been studied. For example, the thermal properties of a series of lanthanide complexes with 4-ethylbenzoic acid were analyzed using TG-DTG and IR techniques . The luminescent properties of these complexes were also investigated. Although these properties are specific to the lanthanide complexes, they provide a general idea of the types of analyses that could be applied to study the physical and chemical properties of ethyl 4-phenylbenzoylformate.
Safety And Hazards
properties
IUPAC Name |
ethyl 2-oxo-2-(4-phenylphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-2-19-16(18)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNHSBCQHIQENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90211481 | |
Record name | Ethyl alpha-oxo(1,1'-biphenyl)-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-phenylbenzoylformate | |
CAS RN |
6244-53-7 | |
Record name | Ethyl 4-biphenylylglyoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6244-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl alpha-oxo(1,1'-biphenyl)-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006244537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl alpha-oxo(1,1'-biphenyl)-4-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl α-oxo[1,1'-biphenyl]-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.778 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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